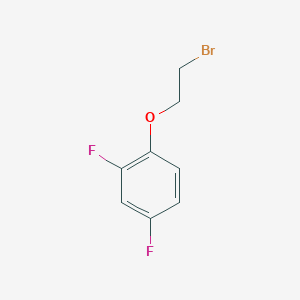

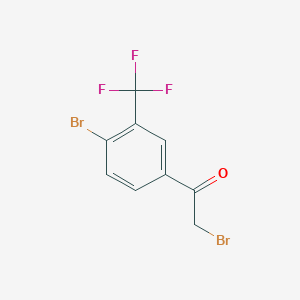

![molecular formula C8H14O B3034352 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol CAS No. 1600253-35-7](/img/structure/B3034352.png)

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol

Descripción general

Descripción

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol, also known as BHE, is a cyclic alcohol derived from the bicyclohexane family. It is a colorless liquid with a low melting point and a high boiling point. BHE has a wide range of applications in the pharmaceutical, agricultural, and food industries. It has been used as a solvent, a surfactant, and an intermediate in the synthesis of a variety of compounds. BHE has also been used in the synthesis of several drugs, including some anti-cancer drugs.

Aplicaciones Científicas De Investigación

Solvolysis Studies

Solvolyses studies of related bicyclohexyl compounds have provided valuable insights. For instance, Bentley et al. (1993) explored the solvolysis of tricyclo[3.1.0.0^2,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates, yielding diverse products and demonstrating complex reaction pathways in solvents like aqueous ethanol (Bentley, Norman, Gerstner, Kemmer, & Christl, 1993).

Synthesis of Substituted Compounds

Martínez et al. (1993) reported the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters, showcasing the chemical versatility and potential for creating novel compounds using bicyclohexyl frameworks (Martínez, Vilar, Barcina, Herrero, D. L. M. Cerero, Hanack, & Subramanian, 1993).

Conformational Studies

Jimeno et al. (2011) examined diverse bicyclo[3.1.0]hexane derivatives, highlighting their utility in locking specific molecular conformations. This is particularly useful in studying bioactive compounds and designing drugs with targeted actions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Chromatography and Separation Sciences

In the field of chromatography, Kunath, Theil, and Wagner (1994) utilized derivatives of bicyclo[3.1.0]hexane-1,4-diol for diastereomeric and enantiomeric separation, indicating the compound's potential in advanced separation techniques (Kunath, Theil, & Wagner, 1994).

Intramolecular Reactions

The work by Gallos, Koftis, and Koumbis (1994) on synthesizing enantiomerically pure bicyclo[3.1.0]hexanes from D-ribose through intramolecular cyclopropanation underscores the compound's role in stereochemistry and molecular synthesis (Gallos, Koftis, & Koumbis, 1994).

Direcciones Futuras

The future directions for “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” could involve further exploration of its synthesis, properties, and potential applications. The synthesis of bicyclo[3.1.0]hexanes is an area of active research, with recent work focusing on the development of new synthetic methods . Further studies could also explore the physical and chemical properties of “this compound”, as well as its safety and hazards .

Mecanismo De Acción

Target of Action

The compound “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” is a type of bicyclo[3.1.0]hexane . Compounds comprising the azabicyclo[3.1.0]hexane moiety are known to interact with several targets, including histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes, including gene expression, pain perception, and neurotransmission .

Mode of Action

The exact mode of action of “1-(Bicyclo[31Similar compounds are known to act as inhibitors or antagonists at their target sites . This means they bind to their targets and either reduce their activity (in the case of inhibitors) or prevent other molecules from binding to the target (in the case of antagonists).

Biochemical Pathways

The specific biochemical pathways affected by “1-(Bicyclo[31Given its potential targets, it could be involved in pathways related to gene expression (via histone deacetylase), pain perception and reward system (via opioid receptors), and neurotransmission (via the dopamine d3 receptor) .

Pharmacokinetics

Its metabolic stability and the body’s ability to excrete it will also affect its overall bioavailability .

Result of Action

The molecular and cellular effects of “1-(Bicyclo[31Based on its potential targets, it could influence gene expression, modulate pain perception, and affect neurotransmission .

Propiedades

IUPAC Name |

1-(6-bicyclo[3.1.0]hexanyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCKLBQWBGJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C1CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

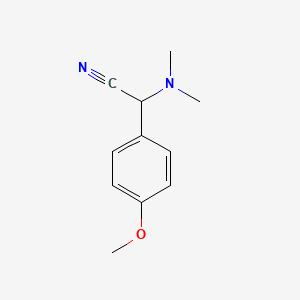

![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)

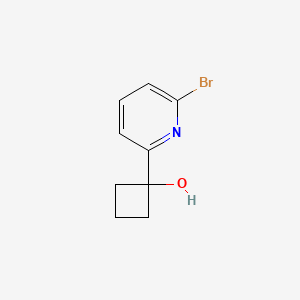

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

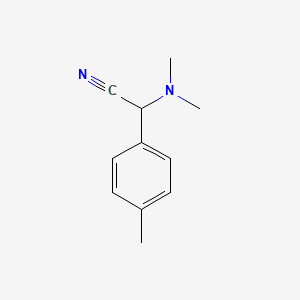

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)